Denatonium saccharide
Description
Properties
IUPAC Name |
benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;1-oxido-1-oxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.C7H5NO3S/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h7-14H,5-6,15-16H2,1-4H3;1-4H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRHOZBCVOAFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C2C(=C1)C(=O)N=S2(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034361 | |
| Record name | Denatonium saccharide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90823-38-4, 61724-46-7 | |
| Record name | Denatonium saccharide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090823384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-N,N-diethyl-, salt with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Denatonium saccharide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C.I. Acid Violet 68 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Denatonium saccharide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DENATONIUM SACCHARIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2NT7SMW7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Denatonium saccharide is synthesized through the quaternization of lidocaine with benzyl chloride, followed by an ion exchange reaction. The process involves heating denatonium chloride with an alkali metal salt of saccharin in a solvent medium at elevated temperatures (55°-65°C). The product is then recovered in crystalline form by solvent extraction and precipitation .
Chemical Reactions Analysis
Denatonium saccharide primarily undergoes substitution reactions. The quaternary ammonium cation can be formed by the alkylation of lidocaine with benzyl chloride. The resulting denatonium chloride can then be subjected to an ion exchange reaction with sodium saccharinate to form this compound . Common reagents include benzyl chloride and sodium saccharinate, and the major product is this compound.
Scientific Research Applications
Denatonium saccharide has various scientific research applications:
Chemistry: Used as a model compound in green chemistry and sustainable synthesis studies.
Biology: Studied for its effects on insulin secretion in pancreatic β-cells.
Medicine: Utilized in formulations to prevent accidental ingestion of toxic substances.
Mechanism of Action
Denatonium saccharide exerts its effects by interacting with taste receptors, specifically bitter taste receptors (T2R). This interaction leads to the activation of gustducin, a G-protein involved in taste signal transduction. The activation of gustducin results in a cascade of intracellular events, including the release of calcium ions, which ultimately leads to the perception of bitterness .
Comparison with Similar Compounds
Denatonium Benzoate (Bitrex®)
Key Differences :
- Bitterness : Denatonium benzoate has a higher bitterness threshold (0.05 ppm) compared to DS (0.01 ppm) .
- Chemical Structure : Both share a quaternary ammonium cation, but DS uses saccharin as the counterion instead of benzoate .
- Applications : Widely adopted in denatured alcohols, nail polish, and laundry detergents due to earlier commercialization .
Toxicity :
- Denatonium benzoate is non-mutagenic, non-irritating, and has low mammalian toxicity (LD₅₀ > 2,000 mg/kg) .
Regulatory Status :
Quinine
Bitterness and Efficacy :
Limitations :
Anthraquinone (Historical Context)
- Ecological Repellent : Used in bird repellents until 2021, when registrations for high-concentration products were canceled .
- Contrast with DS: Anthraquinone targets avian species via visual deterrence, whereas DS relies on taste aversion .
Data Table: Comparative Analysis
Critical Research Findings
- Species-Specific Efficacy : DS effectively deters humans but shows inconsistent results in rodents. Rats consumed DS over quinine, questioning its reliability as a standalone rodent repellent .
- Human vs.
- Ecological Risks : Despite low human toxicity, DS posed risks to birds and mammals, leading to its regulatory discontinuation in 2015 .
Biological Activity
Denatonium saccharide, a synthetic compound recognized for its extremely bitter taste, has garnered attention not only for its sensory properties but also for its biological effects. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and safety profile based on recent research findings.
Overview of this compound
This compound is a derivative of denatonium, which is primarily used as a bittering agent in various products to deter ingestion. Its structure is similar to that of denatonium benzoate but incorporates a saccharide moiety, enhancing its solubility and potentially altering its biological interactions.
Bitter Taste Receptor Activation
This compound acts as an agonist for bitter taste receptors (TAS2Rs), which are G-protein-coupled receptors (GPCRs) found not only in the oral cavity but also in various tissues throughout the body. Recent studies have demonstrated that activation of TAS2Rs can influence several physiological processes:
- Stem Cell Modulation : Denatonium has been shown to inhibit the proliferation of umbilical cord blood-derived CD34+ stem cells, affecting their clonogenicity and migration capabilities. This suggests a role in regulating stem cell fate through TAS2R signaling pathways .
- Hormonal Secretion : Research indicates that denatonium benzoate (DB), closely related to this compound, enhances insulin secretion from pancreatic islets independently of glucose levels. This effect involves the closure of ATP-sensitive potassium channels and activation of GLP-1 release .
- Cancer Cell Dynamics : In acute myeloid leukemia (AML) cells, TAS2R activation by denatonium benzoate resulted in reduced cell proliferation and motility, indicating potential anticancer properties .
Safety and Toxicity Profile
The toxicity profile of this compound has been assessed in various studies:
- Acute Toxicity : In rats, the LD50 for this compound is reported to be greater than 5000 mg/kg body weight, indicating low acute toxicity . However, caution is advised as other studies suggest varying toxicity levels across species.
- Environmental Impact : this compound's environmental toxicity has been evaluated through studies on aquatic organisms. For instance, Daphnia magna showed an EC50 value of 10.2 mg/L .
Case Study 1: Asthma Triggering
A notable case involved a healthcare worker who developed asthma-like symptoms after exposure to denatonium benzoate during fit testing. This incident highlights the potential respiratory risks associated with exposure to bitter substances, particularly in sensitive individuals .
Case Study 2: Anti-inflammatory Effects
In a rat model of inflammation induced by histamine, denatonium benzoate exhibited significant anti-inflammatory effects. The compound reduced edema and modulated smooth muscle activity, suggesting therapeutic potential for inflammatory conditions .
Comparative Analysis of Denatonium Compounds
| Compound | LD50 (mg/kg) | Primary Biological Activity | Notes |
|---|---|---|---|
| This compound | >5000 (rat) | Bitter taste receptor agonist | Low acute toxicity |
| Denatonium Benzoate | 612 (rat) | Insulin secretion potentiation | Similar mechanisms to this compound |
| Denatonium (general) | Varies by species | Anticancer effects in AML cells | Potential therapeutic applications |
Q & A
Q. What are the key chemical and physical properties of denatonium saccharide relevant to experimental design?
this compound (C₂₈H₃₃N₃O₄S, MW 507.64 g/mol) is characterized by its extreme bitterness, with a threshold of 0.01 ppm, five times lower than denatonium benzoate . Key properties include:
- Solubility : Slightly soluble in DMSO and methanol, which influences formulation in aqueous or organic matrices.
- Purity : Typically 95–100.5%, requiring verification via HPLC or mass spectrometry for reproducibility .
- Stability : Melting point of 173–179°C, suggesting thermal stability under standard lab conditions .
Methodological Note: When designing experiments, calibrate bitterness thresholds using human sensory panels or animal models (e.g., rodent drinking assays), and validate purity via spectroscopic methods .
Q. How is this compound detected and quantified in environmental or biological samples?
Detection relies on liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity for low-concentration bitterants. For ecological studies, sample preparation must account for matrix effects (e.g., soil, plant tissues). Quantification requires calibration against certified reference standards, with a detection limit below 0.1 ppm to capture sub-threshold residues .
Q. What are the established non-commercial applications of this compound in research?
Its primary use is as an aversive agent in:
- Ecological studies : Deterring herbivory in wildlife (e.g., deer browsing experiments) .
- Toxicology : Preventing accidental ingestion in rodent models .
- Material science : Testing antifouling coatings or biodegradable polymers .
Methodological Note: For repellency studies, use dual-choice assays (e.g., treated vs. untreated feed) and control for confounding variables like alternative food availability .
Advanced Research Questions
Q. How do experimental designs address contradictions in ecological risk assessments for this compound?
The EPA’s 2014 interim assessment found no human health risks but flagged ecological risks for birds and mammals , while later registrations were canceled in 2015 due to unresolved toxicity concerns . To resolve this:
- Tiered testing : Conduct acute/chronic toxicity assays across species (e.g., avian LD₅₀ tests).
- Probabilistic modeling : Incorporate exposure pathways (e.g., leaching into groundwater) and species sensitivity distributions .
- Meta-analysis : Reconcile historical data (e.g., EPA reports) with recent ecotoxicological studies .
Q. What methodological challenges arise in cross-species aversion studies, and how are they mitigated?
Studies show dose-dependent aversion in deer (100–1,000 ppm) but inconsistent results in rodents when no alternative resources exist . Challenges include:
- Species-specific sensitivity : Genetic differences in bitter taste receptors (e.g., TAS2R polymorphisms).
- Behavioral variability : Individual tolerance thresholds, necessitating large sample sizes (n ≥ 30 per group).
- Experimental controls : Use randomized block designs and blinded observers to reduce bias .
Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies?
Denatonium’s quaternary ammonium structure (related to lidocaine) enables SAR analysis for optimizing aversive potency . Strategies include:
- Functional group modification : Replace saccharide with capsaicin derivatives to enhance receptor binding .
- Computational modeling : Use molecular docking simulations (e.g., AutoDock Vina) to predict TAS2R interactions.
- In vitro assays : Express human TAS2R receptors in HEK293 cells to measure calcium flux responses .
Q. What protocols ensure reproducibility in formulating this compound for controlled-release applications?
For long-term repellency (e.g., seed coatings):
Q. How should researchers address discrepancies in toxicity data between safety sheets and experimental findings?
Safety data sheets (SDS) report hazards like skin irritation , while some studies report no adverse effects at recommended doses . Mitigation strategies:
- Dose-response curves : Establish NOAEL/LOAEL thresholds in vitro (e.g., human epidermal models).
- Cross-validation : Compare SDS data with peer-reviewed toxicokinetic studies (e.g., dermal absorption rates).
- Risk communication : Contextualize hazards in methodological guidelines (e.g., PPE requirements) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
